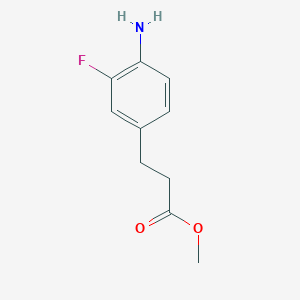

3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester

Description

3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester is a fluorinated aromatic compound with a methyl ester functional group. Its structure features a phenyl ring substituted with an amino group at the para position and a fluorine atom at the meta position.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

methyl 3-(4-amino-3-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6H,3,5,12H2,1H3 |

InChI Key |

IIRQYRIPPFBSEO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-amino-3-fluorophenyl)propanoate typically involves the esterification of 3-(4-amino-3-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(4-amino-3-fluorophenyl)propanoic acid+methanolacid catalystmethyl 3-(4-amino-3-fluorophenyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of methyl 3-(4-amino-3-fluorophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-3-fluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-amino-3-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its amino and fluorine functionalities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-amino-3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of phenylpropionic acid esters are highly dependent on substituents on the aromatic ring and the ester group. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Amino vs. Nitro/Hydroxyl Groups: The amino group in the target compound is electron-donating, enhancing reactivity in electrophilic aromatic substitution compared to electron-withdrawing nitro groups (e.g., in ). Hydroxyl groups (e.g., in ) improve water solubility but may reduce metabolic stability due to susceptibility to glucuronidation .

Halogen Substituents :

- Fluorine (target compound) offers metabolic resistance and enhanced binding affinity due to its electronegativity and small atomic radius. In contrast, chlorine () provides greater lipophilicity but may increase toxicity risks .

Ester Group Variations :

- Methyl esters (target compound, ) hydrolyze faster than ethyl esters (), affecting drug release kinetics. Ethyl esters (e.g., insectifuge ester) may prolong activity in hydrophobic environments .

Biological Activity

3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester, a fluorinated β-amino acid derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is structurally related to phenylalanine and has been studied for its implications in various biological systems, including its role as a substrate in enzymatic reactions and its therapeutic potential.

Chemical Structure and Properties

The compound features a propionic acid backbone with an amino group and a fluorinated phenyl ring, which influences its biological activity. The presence of the fluorine atom enhances lipophilicity and may affect the compound's interaction with biological targets.

Chemical Structure

- Molecular Formula : C10H12FNO2

- Molecular Weight : 199.21 g/mol

- IUPAC Name : Methyl (2S)-2-amino-3-(4-fluoro-phenyl)propanoate

Enzymatic Reactions

Research indicates that compounds similar to 3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester can serve as substrates for various enzymes, particularly those involved in amino acid metabolism. For instance, studies have shown that phenylalanine amino mutase (PAM) can catalyze the isomerization of related compounds, suggesting that such derivatives might also exhibit similar enzymatic behavior .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of this compound may possess antimicrobial properties. For example, some fluorinated amino acids have demonstrated activity against bacterial strains, indicating a potential for development into antibacterial agents. The minimum inhibitory concentration (MIC) values for related compounds were found to be comparable to standard antibiotics, suggesting effective antimicrobial action .

Anticancer Potential

The anticancer activity of β-amino acids has been explored in various studies. Compounds similar to 3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester have shown promising results against cancer cell lines. For instance, fluorinated derivatives have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, with IC50 values indicating significant potency .

Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorinated amino acids, including derivatives of 3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester, revealed significant antibacterial activity against strains like E. coli and S. aureus. The compounds exhibited inhibition zones comparable to established antibiotics, confirming their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with various β-amino acid derivatives showed that certain modifications could enhance anticancer efficacy. Specifically, compounds with fluorine substitutions demonstrated improved potency against prostate and breast cancer cells, with IC50 values ranging from 5 to 20 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.